molecular formula C18H15FN2O3 B1335065 2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid CAS No. 39545-02-3

2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B1335065
CAS No.: 39545-02-3
M. Wt: 326.3 g/mol
InChI Key: IQPJLNVWVQKWMI-UHFFFAOYSA-N
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Description

2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. This compound features a fluorobenzoyl group and an indole moiety, making it a valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced through acylation reactions using 4-fluorobenzoyl chloride and an appropriate amine.

    Coupling of the Indole and Fluorobenzoyl Groups: The final step involves coupling the indole moiety with the fluorobenzoyl group under suitable conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, automated synthesis platforms, and ensuring high yields and purity through process optimization.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the fluorobenzoyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The fluorobenzoyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.

    4-fluoro-N-phenylbenzamide: Contains a fluorobenzoyl group but lacks the indole moiety.

    Indole-3-carboxylic acid: An oxidized derivative of indole with similar structural features.

Uniqueness

2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid is unique due to the combination of the fluorobenzoyl group and the indole moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c19-13-7-5-11(6-8-13)17(22)21-16(18(23)24)9-12-10-20-15-4-2-1-3-14(12)15/h1-8,10,16,20H,9H2,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPJLNVWVQKWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389367
Record name N-(4-Fluorobenzoyl)tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39545-02-3
Record name N-(4-Fluorobenzoyl)tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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